7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone

MAO-B inhibition Neuroprotection Tetrahydroquinolinone SAR

Researchers requiring a reliable MAO-B inhibitor scaffold with a synthetic handle for diversification often face limited options. This compound directly addresses that need: - MAO-B IC50 of 8.6 µM and ~6.7-fold selectivity over MAO-A, providing a tractable starting point for selectivity optimization. - The 7-Cl substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings (>60% conversion) for rapid library synthesis. - Calculated logP of ~3.18 supports CNS penetration, making it ideal for brain-targeted probe design. - The des-chloro analog is inactive (IC50 > 100 µM), confirming this compound as an essential positive control for C7 SAR studies.

Molecular Formula C12H14ClNO
Molecular Weight 223.70 g/mol
CAS No. 53207-53-7
Cat. No. B13943162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone
CAS53207-53-7
Molecular FormulaC12H14ClNO
Molecular Weight223.70 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C(C1=O)C=CC(=C2)Cl)C)C
InChIInChI=1S/C12H14ClNO/c1-12(2)7-14(3)10-6-8(13)4-5-9(10)11(12)15/h4-6H,7H2,1-3H3
InChIKeyQVNDPZCLTQKASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone Chemical Profile


7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone (CAS 53207-53-7) is a synthetic chlorinated tetrahydroquinolinone scaffold belonging to the 2,3-dihydro-4(1H)-quinolinone family . It features a 7-chloro substituent on the aromatic ring and a fully substituted nitrogen (N-methyl) plus geminal dimethyl groups at position 3. These modifications impart distinct electronic, steric, and lipophilic properties compared to the parent scaffold and to non-chlorinated or non-methylated analogs [1]. The compound is primarily utilized as a building block in medicinal chemistry and as a probe for structure-activity relationship (SAR) investigations of tetrahydroquinolinone-based inhibitors, and it has reported biological activities in enzyme inhibition and in vivo models [2].

Enzyme inhibition SAR probe — Tetrahydroquinolinone scaffold for MAO-B inhibitor exploration.
Synthetic diversification handle — 7-Cl enables Pd-catalyzed cross-coupling for library synthesis.
Unique substitution pattern — N-methyl and 3,3-gem-dimethyl groups impart steric and electronic constraints distinct from less-substituted analogs.

7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone Irreplaceability


In-class tetrahydroquinolinones exhibit steep SAR gradients that preclude simple analog substitution. The 7-chloro substituent on 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone directly affects electronic distribution (σp Hammett constant ≈ +0.23 for para-Cl), hydrogen-bond acceptor potential (via the chlorine σ-hole), and lipophilicity (π value ≈ +0.71), all of which are absent in the parent 2,3-dihydro-4(1H)-quinolinone scaffold [1]. Concurrently, the N-methyl and 3,3-dimethyl groups introduce steric constraints that alter conformational sampling and enzyme active-site complementarity [2]. Removal of any single moiety—chloro, N-methyl, or gem-dimethyl—has been shown to drastically shift target potency, metabolic stability, and synthetic utility, as demonstrated by comparative enzyme inhibition data [3]. Thus, generic replacement of this specific substitution pattern with less-substituted analogs undermines the reproducibility of biological assays and the yield/efficiency of downstream synthetic diversification.

7-Cl removal
Des-chloro analog lacks MAO-B inhibition and the cross-coupling handle; biological and synthetic profiles may not transfer.
N-Me deletion
Loss of N-methyl alters conformational sampling and active-site complementarity; enzyme inhibition may shift substantially.
3,3-diMe removal
Removing gem-dimethyl groups changes steric shielding of the lactam carbonyl; metabolic stability and chemoselectivity may differ.

7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone Differentiation Evidence


MAO-B Inhibition: Chlorinated vs. Des-Chloro Scaffold

The 7-chloro substituent confers significant MAO-B inhibitory activity over the non-chlorinated 1,3,3-trimethyl analogue. In a direct head-to-head comparison using recombinant human MAO-B expressed in insect cell membranes, 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone exhibited an IC50 of 8.6 µM, whereas the des-chloro parent (2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one, CAS 53207-52-6) showed no measurable inhibition at concentrations up to 100 µM [1]. This demonstrates that the single chlorine atom at position 7 is a critical pharmacophoric element for MAO-B engagement.

MAO-B inhibition
Head-to-head
IC50 8.6 µM (7-Cl) vs >100 µM (des-Cl)
Chlorine critical for MAO-B engagement
Recombinant human MAO-B, fluorescence assay
MAO-B inhibition Neuroprotection Tetrahydroquinolinone SAR

MAO-A vs. MAO-B Selectivity Profile

Cross-target profiling reveals that 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone is a preferential MAO-B inhibitor. Under identical recombinant human enzyme assay conditions, the compound inhibited MAO-A with an IC50 of 58,000 nM, representing an approximate 6.7-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile contrasts with the broader activity typical of unsubstituted or mono-methyl tetrahydroquinolinones, which often lack measurable isozyme discrimination in the same assay format [2].

MAO-B selectivity
Cross-study comparable
6.7-fold selective (MAO-B IC50 8.6 µM; MAO-A 58 µM)
Preferential MAO-B isoform profile
Versus class baseline (IC50 >100 µM for both isoforms)
MAO-A/MAO-B selectivity Isozyme profiling CNS drug discovery

Lipophilicity (clogP) Enhancement by Chlorination

Introduction of the 7-chloro substituent significantly elevates compound lipophilicity. Calculated logP (clogP) for 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone is 3.18 (±0.3), compared to 2.47 (±0.3) for the 7-unsubstituted analog 2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one (CAS 53207-52-6) and 1.63 (±0.3) for unsubstituted 2,3-dihydro-4(1H)-quinolinone [1]. This nearly +0.71 logP unit increase (consistent with the aromatic chlorine π value) translates into an approximately 5.1-fold higher computed partition coefficient, indicating enhanced passive membrane permeability and potential blood-brain barrier penetration.

Lipophilicity (clogP)
Class-level inference
clogP 3.18 (7-Cl) vs 2.47 (des-Cl), +0.71 logP
Enhanced passive permeability potential
Computed logP; confirm experimentally for BBB prediction
Lipophilicity clogP Blood-brain barrier penetration Medicinal chemistry property optimization

Pd-Catalyzed Cross-Coupling via 7-Chloro Handle

The aromatic chlorine at position 7 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). In contrast, the des-chloro analog 2,3-dihydro-1,3,3-trimethylquinolin-4(1H)-one (CAS 53207-52-6) lacks this reactive functional group and cannot participate in analogous diversification without prior functionalization. For the broader class of 7-chloro-tetrahydroquinolinones, Suzuki coupling with arylboronic acids typically proceeds in yields of 60–85% under standard Pd(PPh₃)₄/Na₂CO₃ conditions [1]. The 3,3-dimethyl and N-methyl groups on this scaffold further confer steric protection to the lactam carbonyl, preventing undesired side reactions during coupling and enhancing chemoselectivity [2].

Cross-coupling handle
Class-level inference
7-Cl enables Suzuki coupling, typical yields 60–85% for analogs
Supports late-stage diversification
Yields reported for analogous 7-chloro-tetrahydroquinolinones
Suzuki coupling Buchwald-Hartwig amination Late-stage functionalization Chemical biology probes

7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone Application Scenarios


MAO-B Inhibitor Screening and SAR

Use 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone as a starting hit for structure-activity relationship exploration in MAO-B inhibition. With a measured IC50 of 8.6 µM against recombinant human MAO-B, this scaffold provides a tractable potency starting point for iterative analog synthesis, while the 7-chloro handle allows facile diversification via cross-coupling to probe the aryl-binding subsite [1]. The MAO-B/MAO-A selectivity ratio of ~6.7 further warrants its use in selectivity optimization campaigns [2].

Parallel Library Synthesis by 7-Position Coupling

Employ this compound as a core fragment for parallel synthesis of focused tetrahydroquinolinone libraries. The 7-chloro substituent is amenable to Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid generation of 7-aryl, 7-amino, and 7-alkynyl analogs with typical conversion efficiencies >60% [3]. The N-methyl and 3,3-dimethyl groups protect the carbonyl and amine positions, minimizing side-reaction profiles and simplifying purification.

CNS-Penetrant Probe Development

With a calculated logP of ~3.18, this compound is positioned within the optimal lipophilicity range for blood-brain barrier penetration (logP 2–4). It is a suitable starting point for designing CNS-active probes targeting enzymes such as MAO-B or other intracerebral targets where passive membrane permeability is a prerequisite [4].

Positive Control for 7-Substituted Quinolinone SAR

Because the des-chloro analog is essentially inactive against MAO-B (IC50 > 100 µM) and cannot be diversified at C7, 7-Chloro-1,3,3-trimethyl-1,2,3,4-tetrahydro-4-quinolinone serves as an essential positive control in SAR panels, firmly establishing that C7 substitution is required for target engagement and enabling quantitative benchmarking of new 7-substituted candidates [1].

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR exploration
Chlorinated scaffold enabling MAO-B engagement
MAO-B inhibition assay, selectivity profiling
Tetrahydroquinolinone library synthesis
Aryl chloride cross-coupling handle
Pd-catalyzed coupling efficiency, purity
CNS target engagement research
Higher lipophilicity vs des-chloro analog
CNS penetration assay validation
7-Substituted quinolinone SAR control
7-Chloro as benchmark for target engagement
Comparative SAR with des-chloro control
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